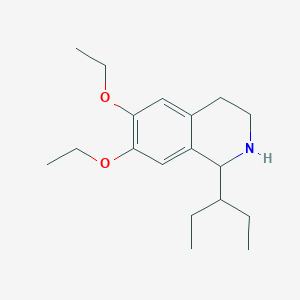![molecular formula C31H27ClN2O2 B11507754 N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)
N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide typically involves multiple steps, including the formation of the spiro linkage and the introduction of the chlorobenzyl and acetamide groups. Common synthetic routes may include:
Formation of the Spiro Linkage: This step often involves the cyclization of a precursor molecule to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.
Introduction of Functional Groups: The chlorobenzyl and acetamide groups can be introduced through nucleophilic substitution reactions, where appropriate reagents and conditions are used to attach these groups to the spiro core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, including temperature, solvent, and catalyst choices.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide may be investigated for its pharmacological properties. This could include studies on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide will depend on its specific interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide may include other spiro compounds with different functional groups or ring structures. Examples could include:
- Spiro[indoline-3,2’-oxindole] derivatives
- Spiro[pyrrolidine-3,2’-oxindole] derivatives
- Spiro[cyclohexane-1,2’-indole] derivatives
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide lies in its specific combination of functional groups and spiro linkage, which may confer unique chemical and biological properties. This can make it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C31H27ClN2O2 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C31H27ClN2O2/c1-30(2)25-12-6-8-14-27(25)34(20-29(35)33-19-22-10-4-7-13-26(22)32)31(30)18-17-24-23-11-5-3-9-21(23)15-16-28(24)36-31/h3-18H,19-20H2,1-2H3,(H,33,35) |
Clave InChI |
IIZGJGVBDVXDNV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NCC6=CC=CC=C6Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11507675.png)
![2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507679.png)
![1-(Adamantan-2-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11507683.png)
![{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11507687.png)
![3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B11507693.png)


![3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B11507721.png)
![7-chloro-6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11507725.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11507730.png)
![{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone](/img/structure/B11507739.png)
![11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507749.png)
![4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol](/img/structure/B11507752.png)
![3,4-diamino-N,N'-bis(3,4,5-trimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11507753.png)
